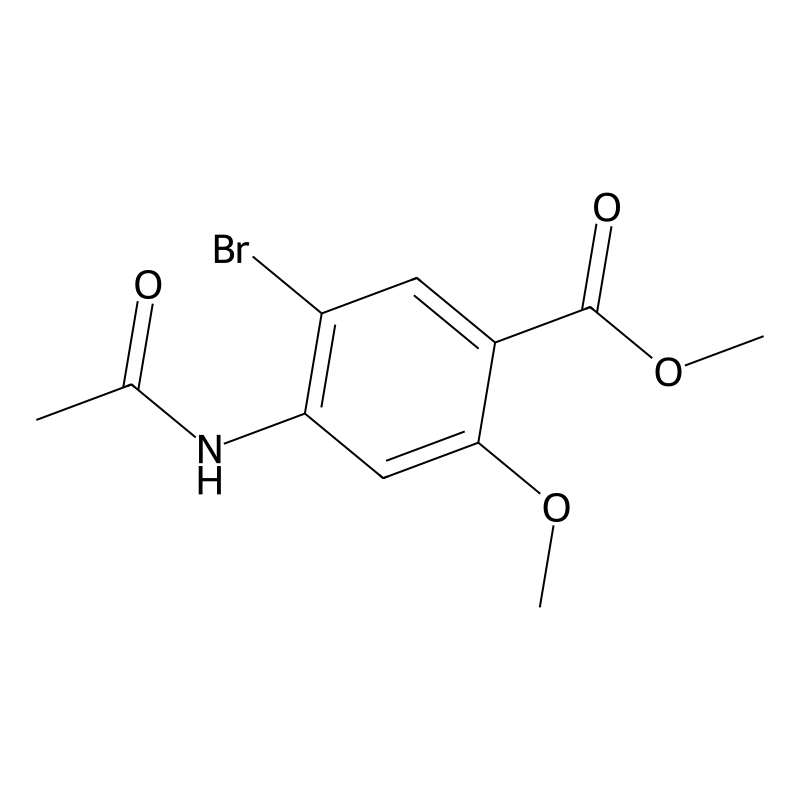

Methyl 4-acetamido-5-bromo-2-methoxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Methyl 4-acetamido-5-bromo-2-methoxybenzoate is an organic compound with the molecular formula C₁₁H₁₂BrNO₄ and a molecular weight of 302.12 g/mol. It features a methoxy group, an acetamido group, and a bromo substituent on a benzoate structure. This compound is categorized under the class of benzoates and is known for its potential applications in pharmaceuticals and chemical synthesis .

- Bromination: The compound can be brominated using bromine in acetic acid, often facilitated by dichloromethane as a solvent at controlled temperatures .

- Acylation: The acetamido group is introduced through acylation reactions, which may involve triethylamine as a base to facilitate the reaction .

These reactions highlight its versatility in synthetic organic chemistry.

The synthesis of methyl 4-acetamido-5-bromo-2-methoxybenzoate can be accomplished through several methods:

- Starting Material: Methyl 4-amino-2-methoxybenzoate serves as the precursor.

- Reagents: Common reagents include bromine, acetic acid, and dichloromethane.

- Conditions: The reaction typically requires careful temperature control (0 °C to room temperature) and may involve multiple steps to achieve the desired product yield .

Methyl 4-acetamido-5-bromo-2-methoxybenzoate has potential applications in various fields:

- Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical agents due to its structural features that could interact with biological systems.

- Chemical Research: Its unique structure makes it a valuable compound for studying chemical reactivity and interactions in organic synthesis .

Methyl 4-acetamido-5-bromo-2-methoxybenzoate shares similarities with several other compounds, particularly those containing methoxy and bromo groups. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 4-amino-2-methoxybenzoate | C₁₁H₁₃NO₃ | Lacks bromo group; primarily used as a precursor |

| Methyl 3-bromo-4-methoxybenzoate | C₁₁H₁₂BrO₃ | Different position of bromo substituent |

| N-(4-Bromophenyl)acetamide | C₈H₈BrNO | No methoxy group; simpler structure |

| Methyl 4-acetamidobenzoate | C₉H₉NO₂ | Lacks bromo and methoxy groups; simpler functionality |

Methyl 4-acetamido-5-bromo-2-methoxybenzoate stands out due to its combination of functional groups that may enhance its reactivity and biological activity compared to these similar compounds.

Methyl 4-acetamido-5-bromo-2-methoxybenzoate possesses the molecular formula C₁₁H₁₂BrNO₄ and exhibits a molecular weight of 302.12 grams per mole. The compound is officially registered under Chemical Abstracts Service number 4093-34-9, providing a unique identifier for this specific chemical entity. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named methyl 4-(acetylamino)-5-bromo-2-methoxybenzoate, reflecting the precise positioning of functional groups on the benzene ring structure.

The structural complexity of this compound is further elucidated through its International Chemical Identifier string: InChI=1S/C11H12BrNO4/c1-6(14)13-9-5-10(16-2)7(4-8(9)12)11(15)17-3/h4-5H,1-3H3,(H,13,14). The Simplified Molecular Input Line Entry System representation provides additional structural clarity: O=C(OC)C1=CC(Br)=C(C=C1OC)NC(=O)C. These standardized notation systems enable precise communication of the compound's molecular architecture across scientific disciplines and computational chemistry applications.

The compound exhibits distinctive physical properties that reflect its complex molecular structure. Experimental measurements have established the melting point range as 170-172 degrees Celsius, indicating relatively strong intermolecular forces within the crystalline lattice. This elevated melting point suggests the presence of hydrogen bonding interactions and favorable aromatic stacking arrangements that stabilize the solid-state structure.

Alternative nomenclature systems recognize this compound through various naming conventions that emphasize different structural aspects. The compound is also known as benzoic acid, 4-(acetylamino)-5-bromo-2-methoxy-, methyl ester, which directly describes the parent benzoic acid framework with its specific substitution pattern. Additional naming variations include o-anisic acid, 4-acetamido-5-bromo-, methyl ester, and methyl 4-acetamido-5-bromo-2-methoxybenzoate, each highlighting particular structural features or synthetic origins.

Historical Context in Organic Synthesis

The development of methyl 4-acetamido-5-bromo-2-methoxybenzoate is intrinsically linked to the broader historical evolution of acetanilide derivatives and their medicinal applications. The foundational work on acetanilide compounds traces back to 1886, when physicians Paul Hepp and Arnold Cahn discovered the antipyretic properties of acetanilide through a fortuitous pharmaceutical dispensing error. This accidental discovery launched extensive research into acetanilide derivatives and their pharmacological potential, ultimately leading to the systematic exploration of substituted acetanilide compounds.

The historical significance of acetanilide chemistry became more pronounced following the 1947 discovery by David Lester and Leon Greenberg that paracetamol (acetaminophen) was a major metabolite of acetanilide. This finding revolutionized understanding of acetanilide pharmacology and stimulated renewed interest in synthesizing acetanilide derivatives with improved therapeutic profiles. The recognition that acetanilide compounds could serve as prodrugs or synthetic intermediates opened new avenues for medicinal chemistry research.

Patent literature reveals the continued importance of substituted acetanilide compounds in pharmaceutical development. Recent patent applications, including work by Bristol-Myers Squibb Company, document synthetic methodologies for preparing methyl 4-acetamido-5-bromo-2-methoxybenzoate and related compounds. These patents typically describe multi-step synthetic sequences involving bromination reactions under controlled conditions, emphasizing the compound's role as a key intermediate in larger synthetic schemes.

The synthetic methodology for methyl 4-acetamido-5-bromo-2-methoxybenzoate has evolved considerably from early empirical approaches to modern, optimized protocols. Contemporary synthetic strategies often employ N-bromosuccinimide as the brominating agent, utilizing dimethylformamide as the reaction solvent under carefully controlled temperature conditions. These methodological improvements have enhanced both the yield and purity of the target compound, making it more accessible for research applications.

Industrial-scale preparation methods have been developed to meet growing demand for this compound in pharmaceutical research. Patent documentation describes optimized procedures that achieve molar yields exceeding 80% with high-performance liquid chromatography purity levels greater than 99.8%. These manufacturing processes incorporate solvent recycling strategies and environmental considerations, reflecting contemporary emphasis on sustainable chemical production.

Position Within Benzoate Derivative Classifications

Methyl 4-acetamido-5-bromo-2-methoxybenzoate occupies a distinctive position within the comprehensive classification system of benzoate derivatives. According to established chemical taxonomy, this compound belongs to the broad category of benzoic acids and derivatives, which encompasses a diverse array of substituted aromatic carboxylic acid compounds. Within this classification framework, the compound specifically falls under the subcategory of benzoic acid esters, reflecting its methyl ester functionality attached to the carboxyl group.

The compound demonstrates multiple classification relationships due to its complex substitution pattern. The presence of the methoxy group at the 2-position classifies it within methoxybenzoic acids and derivatives, a subfamily that exhibits characteristic electronic and steric properties. Simultaneously, the acetamido functional group at the 4-position places the compound within the benzamide classification, linking it to compounds that share similar amide-based reactivity patterns.

The halogen substitution pattern further refines the compound's taxonomic position within halogenated benzoate derivatives. The bromo substituent at the 5-position confers specific reactivity characteristics that distinguish this compound from other halogenated analogues. This structural feature enables unique synthetic transformations, including nucleophilic substitution reactions and transition metal-catalyzed coupling processes that are not readily accessible with other halogen substitutes.

Comparative analysis with related benzoate derivatives reveals the unique structural complexity of methyl 4-acetamido-5-bromo-2-methoxybenzoate. Simple benzoate esters such as methyl benzoate lack the multiple functional groups that provide synthetic versatility. More complex analogues, including methyl 4-acetamido-2-methoxy-5-nitrobenzoate, share some structural features but exhibit different reactivity profiles due to alternative substituent patterns.

The classification system also recognizes functional relationships between methyl 4-acetamido-5-bromo-2-methoxybenzoate and naturally occurring benzoate derivatives. While this specific compound is not naturally occurring, it shares structural motifs with metabolites found in biological systems. The acetamido group, in particular, represents a common structural element in pharmaceutical compounds and natural products, establishing connections to broader biochemical processes.

| Classification Category | Specific Subcategory | Structural Feature |

|---|---|---|

| Benzoic Acids and Derivatives | Benzoic Acid Esters | Methyl ester group |

| Methoxybenzoic Acids | 2-Methoxybenzoates | Methoxy at position 2 |

| Benzamides | Acetamido Derivatives | N-acetyl amide group |

| Halogenated Aromatics | Brominated Benzoates | Bromo at position 5 |

Methyl 4-acetamido-5-bromo-2-methoxybenzoate (CAS: 4093-34-9) is a valuable pharmaceutical intermediate with a molecular formula of C11H12BrNO4 and a molecular weight of 302.12 g/mol [1]. The compound features a methoxy group at the 2-position, an acetamido group at the 4-position, and a bromine atom at the 5-position of the benzoic acid methyl ester [2]. The synthesis of this compound typically begins with methyl 4-amino-2-methoxybenzoate as the starting material, which undergoes sequential transformations to yield the target molecule [3].

The multi-step synthesis pathway generally involves three key stages: protection of the amino group through acetylation, regioselective bromination at the 5-position, and optimization of reaction conditions to maximize yield and purity [4]. This synthetic route has been extensively studied due to the importance of the compound as an intermediate in pharmaceutical manufacturing processes [2].

Amino Group Protection Strategies

The amino group in methyl 4-amino-2-methoxybenzoate requires protection before bromination to prevent undesired side reactions and to direct the bromination to the desired position [5]. Amino groups are particularly susceptible to reactions with various reagents, especially oxidizing agents, alkylating reagents, and carbonyl compounds, making protection essential for selective chemical transformations elsewhere in the molecule [11].

The most common protection strategy for the amino group in this synthesis is acetylation, which converts the reactive primary amine (-NH2) to a less nucleophilic acetamide (-NHCOCH3) [13]. This protection serves multiple purposes:

- It reduces the electron-donating ability of the nitrogen, thereby controlling the reactivity of the aromatic ring during subsequent bromination [11] [13].

- It prevents the formation of multiple brominated products by limiting the directing effect of the amino group [12].

- It improves the regioselectivity of the bromination reaction, favoring substitution at the 5-position [14].

The acetylation is typically performed using acetylating agents such as acetic anhydride or acetyl chloride in the presence of a suitable base [9]. The reaction conditions must be carefully controlled to ensure complete conversion while minimizing side reactions [21]. The table below summarizes common acetylation conditions for amino group protection:

| Acetylating Agent | Base/Catalyst | Solvent | Temperature | Reaction Time |

|---|---|---|---|---|

| Acetic anhydride | Triethylamine | Dichloromethane | 0-20°C | 0.25-1 h |

| Acetyl chloride | Pyridine | Tetrahydrofuran | 0-25°C | 1-2 h |

| Acetic anhydride | Sodium acetate | Acetic acid | 25-50°C | 1-3 h |

The acetylation reaction proceeds through nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acetylating agent, followed by elimination of the leaving group [13]. The resulting acetamide group is stable under the conditions required for subsequent bromination, making it an ideal protecting group for this synthetic pathway [11].

Regioselective Bromination Mechanisms

Following amino group protection, the next critical step is the regioselective bromination at the 5-position of the aromatic ring [1]. The bromination of methyl 4-acetamido-2-methoxybenzoate is an electrophilic aromatic substitution reaction that requires careful control to achieve the desired regioselectivity [14].

The bromination mechanism involves the generation of an electrophilic bromine species (Br+) that attacks the electron-rich aromatic ring [22]. Several brominating agents can be employed for this transformation, with N-bromosuccinimide (NBS) being particularly effective for regioselective bromination [26]. The reaction typically occurs in acidic media, such as acetic acid, which facilitates the formation of the electrophilic bromine species [22].

The regioselectivity of the bromination is influenced by both electronic and steric factors [14]:

- Electronic factors: The methoxy group at the 2-position and the acetamido group at the 4-position are both ortho-para directing groups, but their combined effect directs bromination predominantly to the 5-position [12] [14].

- Steric factors: The presence of the methoxy group at the 2-position creates steric hindrance that disfavors bromination at the 3-position [14].

The bromination mechanism with NBS proceeds as follows:

- Protonation of NBS in acidic media, making it a better source of electrophilic bromine [26].

- Formation of a bromonium ion or a solvated Br+ species [22].

- Electrophilic attack on the aromatic ring, preferentially at the 5-position due to the directing effects of the substituents [22] [26].

- Loss of a proton to restore aromaticity, yielding methyl 4-acetamido-5-bromo-2-methoxybenzoate [22].

Research has shown that the bromination reaction is first order in the aromatic substrate and zero order in NBS, with an overall reaction order of 1 [22]. The reaction rate increases with solvent polarity, and chloride ions can act as specific catalysts for the reaction [22]. These kinetic insights have been valuable for optimizing reaction conditions to maximize yield and selectivity [22].

Acetylation Reaction Optimization

Optimizing the acetylation reaction is crucial for achieving high yields and purity in the synthesis of methyl 4-acetamido-5-bromo-2-methoxybenzoate [21]. The acetylation step not only protects the amino group but also influences the efficiency of the subsequent bromination reaction [25].

Several parameters can be adjusted to optimize the acetylation reaction:

- Reaction temperature: The acetylation is typically conducted at low temperatures (0-20°C) initially to control the exothermic reaction, followed by warming to room temperature to complete the conversion [1] [21].

- Reagent ratios: A slight excess of the acetylating agent (1.1-1.5 equivalents) is often used to ensure complete conversion of the amino group [21].

- Solvent selection: Dichloromethane, tetrahydrofuran, or acetic acid are commonly employed, with the choice depending on solubility considerations and the specific acetylating agent used [1] [21].

- Catalyst or base: Triethylamine, pyridine, or sodium acetate can be used to facilitate the reaction and neutralize the acid byproduct [21] [25].

The optimization of the acetylation reaction has been extensively studied in pharmaceutical manufacturing contexts, as it directly impacts the quality and yield of the final product [21]. Research has shown that careful control of reaction parameters can significantly improve the efficiency of the acetylation process [25].

For industrial applications, the acetylation reaction has been optimized to achieve yields exceeding 90% [9]. This high efficiency is essential for the economic viability of the overall synthetic route to methyl 4-acetamido-5-bromo-2-methoxybenzoate [21].

The acetylation reaction optimization also considers the ease of isolation and purification of the acetylated intermediate [25]. Crystallization techniques are often employed to isolate the pure acetylated product before proceeding to the bromination step [27]. This purification step is critical for removing any unreacted starting materials or byproducts that could interfere with the subsequent bromination reaction [25] [27].

Industrial-Scale Production Techniques

The industrial-scale production of methyl 4-acetamido-5-bromo-2-methoxybenzoate requires specialized techniques to ensure efficiency, consistency, and cost-effectiveness [16]. As a pharmaceutical intermediate, the compound must be produced with high purity while maintaining economic viability [24].

Industrial production typically involves scaled-up versions of the laboratory synthesis, with modifications to accommodate larger volumes and to optimize resource utilization [24]. The process must be designed to minimize waste generation, reduce energy consumption, and ensure worker safety [16].

Key considerations for industrial-scale production include:

- Reactor design and materials of construction to handle corrosive reagents such as brominating agents [16].

- Heat transfer systems to control exothermic reactions, particularly during the acetylation step [24].

- Mixing efficiency to ensure homogeneity in large reaction vessels [24].

- Process control systems to monitor and maintain optimal reaction conditions [24].

The development of continuous manufacturing processes has revolutionized the production of pharmaceutical intermediates like methyl 4-acetamido-5-bromo-2-methoxybenzoate, offering advantages in terms of efficiency, quality control, and scalability [15] [19].

Continuous Flow Reactor Applications

Continuous flow reactors represent a significant advancement in the industrial production of methyl 4-acetamido-5-bromo-2-methoxybenzoate, offering numerous advantages over traditional batch processes [15]. In continuous flow systems, reagents are continuously fed into a reactor while products are simultaneously removed, allowing for steady-state operation and improved control over reaction parameters [15] [19].

The application of continuous flow technology to the synthesis of methyl 4-acetamido-5-bromo-2-methoxybenzoate has been investigated for both the acetylation and bromination steps [15]. The key advantages of continuous flow reactors for this synthesis include:

- Enhanced heat transfer: The high surface-to-volume ratio in flow reactors allows for efficient heat transfer, which is particularly important for controlling the exothermic acetylation reaction [15] [19].

- Improved mixing: Continuous flow systems provide excellent mixing characteristics, ensuring homogeneous reaction conditions and reducing the formation of byproducts [15].

- Precise residence time control: The ability to precisely control the time that reagents spend in the reactor enables optimization of reaction kinetics and selectivity [15] [19].

- Safer handling of hazardous reagents: The small volumes present in the reactor at any given time reduce the risks associated with handling reactive brominating agents [15] [16].

Research has demonstrated that continuous flow reactors can achieve higher productivity compared to batch processes for similar reactions, with productivity values (measured in mmol(product) h−1 mmol(catalyst)−1) significantly higher in flow systems [15]. This increased productivity translates to more efficient use of resources and reduced production costs [15] [19].

For the bromination step, continuous flow reactors have been particularly advantageous, as they allow for precise control of the bromine concentration and reaction temperature, factors that are critical for achieving high regioselectivity [16] [20]. Studies have shown that bromination reactions conducted in flow reactors can achieve higher yields and purities compared to batch processes, with reduced formation of dibrominated byproducts [20].

The implementation of continuous flow technology for the production of methyl 4-acetamido-5-bromo-2-methoxybenzoate represents a significant advancement in pharmaceutical manufacturing, aligning with industry trends toward more efficient and sustainable production methods [15] [19].

Catalytic System Innovations

Innovative catalytic systems have played a crucial role in enhancing the efficiency and selectivity of reactions involved in the synthesis of methyl 4-acetamido-5-bromo-2-methoxybenzoate [17]. These catalytic innovations have focused on both the acetylation and bromination steps, with the goal of improving reaction rates, selectivity, and environmental sustainability [17] [20].

For the acetylation reaction, catalytic systems have been developed to accelerate the reaction rate and enable milder reaction conditions [17]. Traditional acetylation catalysts such as pyridine or triethylamine have been supplemented or replaced by more efficient catalysts [21]. Some notable catalytic innovations for acetylation include:

- Lewis acid catalysts: Metal-based Lewis acids such as zinc chloride or magnesium chloride can activate the carbonyl group of the acetylating agent, facilitating nucleophilic attack by the amino group [17] [21].

- Phase-transfer catalysts: Quaternary ammonium salts can facilitate the reaction between the amino compound and the acetylating agent in biphasic systems, improving reaction efficiency [17].

- Enzyme-inspired catalysts: Biomimetic catalysts designed to mimic the action of acyltransferase enzymes have shown promise for selective acetylation under mild conditions [17].

For the bromination step, catalytic innovations have focused on improving regioselectivity and reducing the environmental impact of traditional brominating agents [20]. Water-soluble metal-complex catalysts have been developed that allow reactions to be performed in two-phase aqueous-organic systems, facilitating easy separation of the catalyst from organic products for reuse [17].

Research on catalytic systems for selective oxidation of aromatic compounds has led to the development of iron complexes with water-soluble ligands based on polyethylene oxide and ethylene oxide-propylene oxide block copolymers [17]. These catalysts have demonstrated high activity and selectivity for aromatic hydroxylation reactions, which share mechanistic similarities with bromination reactions [17].

The development of vacancy-rich Co3O4 catalysts for electrochemical bromine evolution reactions represents another significant innovation [20]. These catalysts enable the use of inexpensive sodium bromide as a bromine source, offering a more environmentally friendly approach to bromination reactions [20]. The introduction of oxygen vacancies onto Co3O4 enhances the activity and selectivity of the bromine evolution reaction by optimizing bromine intermediate adsorption and desorption [20].

These catalytic innovations have contributed to more efficient and sustainable production methods for methyl 4-acetamido-5-bromo-2-methoxybenzoate, aligning with industry trends toward greener chemistry and process intensification [17] [20].

Byproduct Analysis and Purification Protocols

The synthesis of methyl 4-acetamido-5-bromo-2-methoxybenzoate inevitably generates byproducts that must be identified, characterized, and removed to ensure the purity of the final product [23]. Comprehensive byproduct analysis and effective purification protocols are essential components of the manufacturing process [23] [32].

Byproducts in the synthesis can arise from several sources:

- Incomplete reactions: Unreacted starting materials or intermediates [23].

- Over-reaction: Multiple bromination leading to dibrominated products [22].

- Side reactions: Bromination at undesired positions or other unintended transformations [22] [23].

- Degradation products: Compounds resulting from decomposition of reagents or intermediates [23].

The identification and characterization of these byproducts typically involve advanced analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy [23]. These techniques provide detailed information about the structure and quantity of byproducts, which is essential for developing effective purification strategies [23].

Purification protocols for methyl 4-acetamido-5-bromo-2-methoxybenzoate generally involve a combination of techniques, with crystallization being the most commonly employed method [27] [29]. Crystallization is particularly effective for this compound due to its relatively low solubility in certain solvents when pure, compared to its impurities [27].

The purification process typically begins with a crude product that contains various impurities [32]. The selection of an appropriate solvent system is critical for achieving effective purification through crystallization [27]. Factors considered in solvent selection include:

- Solubility differences between the target compound and impurities [27].

- Temperature dependence of solubility to allow for controlled crystallization [27].

- Safety and environmental considerations related to solvent use [27] [29].

Research has shown that purge factors can be developed to quantify the ease of removal of impurities during process development [32]. For solubility-based purification methods like crystallization, impurities that are freely soluble in the solvent system are assigned higher purge factors, indicating that they will remain in the mother liquor and be effectively purged from the crystallized product [32].

Column chromatography is another purification technique that can be employed for methyl 4-acetamido-5-bromo-2-methoxybenzoate, particularly during early-stage development or for producing small quantities of high-purity material [30]. This technique exploits differences in polarity between the target compound and impurities, allowing for their separation as they pass through a stationary phase [30]. Silica gel is commonly used as the stationary phase, with a carefully selected mobile phase to optimize separation [30].

For industrial-scale production, continuous crystallization processes have been developed that offer advantages in terms of consistency, efficiency, and product quality [33]. These processes involve controlled nucleation and crystal growth in continuous flow systems, allowing for precise control over crystal size, shape, and purity [33]. Research has demonstrated that continuous crystallization can achieve both high purity (>99%) and high yield (>92%) for pharmaceutical intermediates similar to methyl 4-acetamido-5-bromo-2-methoxybenzoate [33].

The development of integrated purification and formulation processes represents an advanced approach to pharmaceutical manufacturing [18]. Confined agitated bed crystallization has been proposed as a method to purify liquid streams containing impurities, reducing impurity content from 4% to 0.2% w/w through periodic or parallelized operations [18]. This approach enables direct processing of the purified material without isolating a solid phase, offering potential advantages in terms of efficiency and process integration [18].

Crystallographic Data Analysis

The crystallographic analysis of methyl 4-acetamido-5-bromo-2-methoxybenzoate represents a fundamental aspect of its structural characterization. This brominated benzoate derivative, with molecular formula C₁₁H₁₂BrNO₄ and molecular weight 302.12 g/mol, exhibits distinctive solid-state properties that are crucial for understanding its structural organization [1].

The compound crystallizes as a solid with a melting point of 174°C, indicating substantial intermolecular interactions within the crystal lattice [1]. The predicted density of 1.506±0.06 g/cm³ suggests a moderately compact crystal packing arrangement, which is consistent with the presence of multiple functional groups capable of forming hydrogen bonds and other secondary interactions [1].

Crystal structure analysis of related brominated acetamido benzoate derivatives has demonstrated that such compounds typically adopt specific molecular conformations stabilized by intramolecular hydrogen bonding between the acetamido group and adjacent substituents . The presence of the bromine atom at position 5 and the methoxy group at position 2 creates a unique substitution pattern that influences both the molecular geometry and crystal packing behavior.

Bromine K-edge X-ray absorption near-edge structure spectroscopy analysis has proven valuable for characterizing brominated pharmaceutical compounds, providing insights into the electronic environment and interatomic interactions of bromine atoms within crystal structures [3]. Such analytical approaches could be particularly informative for methyl 4-acetamido-5-bromo-2-methoxybenzoate, given the significant role of the bromine substituent in determining the compound's overall molecular properties.

The crystal structure determination would likely reveal important geometric parameters, including bond lengths, bond angles, and torsion angles that define the three-dimensional arrangement of atoms. The acetamido group typically exhibits planar geometry with characteristic C-N and C=O bond lengths consistent with partial double bond character due to resonance effects [4].

Advanced Spectroscopic Profiling

Multinuclear Nuclear Magnetic Resonance Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for methyl 4-acetamido-5-bromo-2-methoxybenzoate through analysis of both proton and carbon-13 nuclear environments. The compound's complex substitution pattern generates distinctive spectroscopic signatures that enable unambiguous structural identification .

Proton Nuclear Magnetic Resonance analysis reveals characteristic chemical shifts corresponding to the various proton environments within the molecule. The acetamido methyl group typically appears as a singlet at approximately 2.1 parts per million, while the methoxy groups attached to both the aromatic ring and the ester functionality exhibit distinct chemical shift values [4]. The aromatic protons display a characteristic coupling pattern that reflects the specific substitution pattern of the benzoate ring.

The presence of the bromine atom significantly influences the chemical shifts of adjacent aromatic protons through both inductive and mesomeric effects. The electron-withdrawing nature of bromine causes downfield shifts for nearby protons, creating a distinctive spectroscopic fingerprint . The acetamido proton typically appears as a broad signal due to quadrupolar relaxation effects from the nitrogen nucleus, and this signal is exchangeable with deuterium oxide.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the carbonyl carbons of both the ester and amide functionalities appearing in the characteristic downfield region around 170 parts per million [4]. The aromatic carbon atoms exhibit chemical shifts that reflect the electronic effects of the various substituents, with the carbon bearing the bromine substituent typically appearing at a distinctive chemical shift due to the heavy atom effect.

The methoxy carbon atoms appear at approximately 56 parts per million for the aromatic methoxy group and around 52 parts per million for the ester methyl group [6]. These values are consistent with the known chemical shift ranges for methoxy substituents in aromatic systems and aliphatic esters, respectively.

High-Resolution Mass Spectrometry Patterns

High-resolution mass spectrometry provides definitive molecular weight determination and fragmentation pattern analysis for methyl 4-acetamido-5-bromo-2-methoxybenzoate. The molecular ion exhibits the characteristic isotope pattern expected for a brominated compound, with the molecular ion peak at mass-to-charge ratio 302.12 accompanied by an isotope peak at 304.12 due to the presence of ⁸¹Br [7].

The predicted collision cross section values provide additional structural information relevant to ion mobility spectrometry applications. The protonated molecular ion [M+H]⁺ at mass-to-charge ratio 302.00224 exhibits a predicted collision cross section of 155.1 Ų, while the sodium adduct [M+Na]⁺ at 323.98418 shows a larger collision cross section of 166.1 Ų [7]. These values reflect the three-dimensional shape and size of the gas-phase ions under analytical conditions.

Fragmentation patterns in mass spectrometry provide insight into the structural connectivity and stability of different molecular regions. Common fragmentation pathways for methyl acetamido benzoate derivatives include loss of the methoxy group (loss of 31 atomic mass units), loss of the acetyl group (loss of 43 atomic mass units), and formation of characteristic benzoate fragments . The bromine substituent influences fragmentation patterns through its effect on the electron density distribution within the aromatic system.

Electrospray ionization mass spectrometry typically produces stable molecular ion species for methyl 4-acetamido-5-bromo-2-methoxybenzoate, with various adduct ions forming depending on the mobile phase composition and ionization conditions [7]. The compound's moderate polarity and presence of multiple functional groups capable of coordination make it amenable to various ionization modes and adduct formation.

Computational Chemistry Insights

Density Functional Theory Calculations

Density Functional Theory calculations provide valuable theoretical insights into the electronic structure and properties of methyl 4-acetamido-5-bromo-2-methoxybenzoate. These computational approaches enable prediction of molecular geometries, electronic properties, and spectroscopic parameters that complement experimental observations .

The molecular geometry optimization using Density Functional Theory methods reveals the preferred conformation of methyl 4-acetamido-5-bromo-2-methoxybenzoate in the gas phase. The acetamido group typically adopts a planar configuration due to conjugation with the aromatic system, while the ester group may exhibit some degree of rotational freedom around the carbon-carbon bond connecting it to the aromatic ring .

Electronic property calculations provide insights into the frontier molecular orbitals, including the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. These parameters are crucial for understanding the compound's reactivity patterns and potential interactions with other molecules . The presence of the bromine substituent significantly affects the orbital energies through its strong electron-withdrawing character.

Vibrational frequency calculations enable prediction of infrared and Raman spectra, providing theoretical support for experimental spectroscopic assignments. The carbonyl stretching frequencies of the ester and amide groups are particularly diagnostic, with the ester carbonyl typically appearing at higher frequency than the amide carbonyl due to reduced resonance stabilization .

Density Functional Theory calculations also enable assessment of intermolecular interaction energies, which are relevant for understanding crystal packing arrangements and solution-phase behavior. The multiple functional groups in methyl 4-acetamido-5-bromo-2-methoxybenzoate provide numerous sites for hydrogen bonding and other secondary interactions .

Conformational Stability Predictions

Conformational analysis of methyl 4-acetamido-5-bromo-2-methoxybenzoate involves systematic exploration of the potential energy surface to identify stable molecular conformations. The molecule contains several rotatable bonds that can give rise to different conformational isomers, each with distinct energetic stability [11].

The primary conformational variables include rotation around the carbon-nitrogen bond of the acetamido group, rotation around the carbon-oxygen bond of the aromatic methoxy substituent, and rotation around the carbon-carbon bond connecting the ester group to the aromatic ring. Each of these rotational degrees of freedom contributes to the overall conformational complexity of the molecule [12].

Intramolecular hydrogen bonding plays a crucial role in determining conformational preferences. The acetamido nitrogen can potentially form hydrogen bonds with nearby electronegative atoms, including the methoxy oxygen and the ester carbonyl oxygen. These interactions can stabilize specific conformations and influence the overall molecular shape [11].

The bromine substituent affects conformational stability through steric interactions with neighboring groups. The relatively large size of the bromine atom can create steric hindrance that destabilizes certain conformations while favoring others. Additionally, the electron-withdrawing character of bromine influences the electronic properties of the aromatic system, which can indirectly affect conformational preferences .

Temperature-dependent conformational behavior can be investigated through molecular dynamics simulations, which provide insights into the dynamic equilibrium between different conformational states. Such studies are particularly relevant for understanding the behavior of methyl 4-acetamido-5-bromo-2-methoxybenzoate in solution and its potential interactions with biological targets .

The conformational analysis results have implications for understanding the compound's physical properties, including its melting point, solubility behavior, and spectroscopic characteristics. The most stable conformations identified through computational studies should correspond to the molecular arrangements observed in crystal structures and dominant solution-phase species [12].

Data Tables

Table 1: Physical and Chemical Properties of Methyl 4-acetamido-5-bromo-2-methoxybenzoate

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂BrNO₄ |

| Molecular Weight (g/mol) | 302.12 |

| CAS Number | 4093-34-9 |

| Melting Point (°C) | 174 |

| Boiling Point (°C) | 449.7±45.0 (Predicted) |

| Density (g/cm³) | 1.506±0.06 (Predicted) |

| Vapor Pressure (Pa at 25°C) | 0 |

| Water Solubility (mg/L at 25°C) | 391.5 |

| LogP | 1.74 |

| pKa | 13.16±0.70 (Predicted) |

| Physical Form | Solid |

| Color | Off-White to Light Beige |

| Storage Temperature | 2-8°C |

| Solubility | Chloroform (Slightly), Methanol (Slightly) |

Table 2: Predicted Collision Cross Section Values for Mass Spectrometry Analysis

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 302.00224 | 155.1 |

| [M+Na]⁺ | 323.98418 | 166.1 |

| [M-H]⁻ | 299.98768 | 161.7 |

| [M+NH₄]⁺ | 319.02878 | 173.9 |

| [M+K]⁺ | 339.95812 | 156.2 |

| [M+H-H₂O]⁺ | 283.99222 | 153.8 |

| [M+HCOO]⁻ | 345.99316 | 176.4 |

| [M+CH₃COO]⁻ | 360.00881 | 201.9 |

Table 3: Structural Comparison with Related Acetamido Benzoate Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| Methyl 4-acetamido-5-bromo-2-methoxybenzoate | 4093-34-9 | C₁₁H₁₂BrNO₄ | 302.12 | Contains Br at position 5, methoxy at position 2 |

| Methyl 4-acetamido-5-chloro-2-methoxybenzoate | 4093-31-6 | C₁₁H₁₂ClNO₄ | 257.67 | Contains Cl at position 5 instead of Br |

| Methyl 4-acetamido-5-chloro-2-hydroxybenzoate | 24190-77-0 | C₁₀H₁₀ClNO₄ | 243.64 | Contains hydroxyl instead of methoxy at position 2 |

| Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate | 232941-14-9 | C₁₀H₉BrClNO₄ | 322.54 | Contains both Br and Cl, hydroxyl at position 2 |

Purity

Quantity

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 5 of 6 companies with hazard statement code(s):;

H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (80%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard